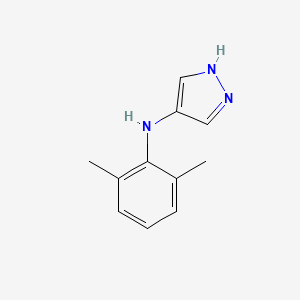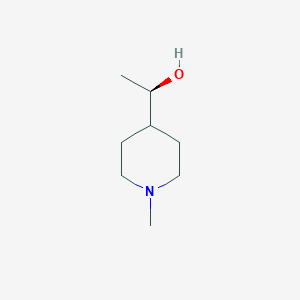
N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine is an organic compound with a molecular formula of C11H13N3. This compound is characterized by the presence of a pyrazole ring substituted with an amine group and a 2,6-dimethylphenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,6-dimethylaniline with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 2,6-dimethylphenylhydrazine with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the temperature is maintained between 80-120°C to ensure complete cyclization.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. Solvents like ethanol or methanol are commonly used to dissolve the reactants, and the reaction mixture is subjected to rigorous purification steps, including recrystallization and chromatography, to obtain high-purity this compound.
化学反応の分析
Types of Reactions
N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Amine derivatives.
Substitution: Halogenated pyrazole derivatives.
科学的研究の応用
N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its analgesic and antipyretic effects.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The compound’s ability to interact with cellular receptors and enzymes makes it a valuable candidate for drug development.
類似化合物との比較
Similar Compounds
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: Another compound with a similar phenyl group but different functional groups, used in pharmaceuticals.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Known for its use in the synthesis of local anesthetics like lidocaine.
Uniqueness
N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine is unique due to its specific pyrazole structure, which imparts distinct chemical and biological properties. Unlike its analogs, it offers a combination of stability and reactivity that makes it suitable for various applications in research and industry.
特性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-8-4-3-5-9(2)11(8)14-10-6-12-13-7-10/h3-7,14H,1-2H3,(H,12,13) |
InChIキー |
FLCSOXKTKDSAIP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13204687.png)
![3-[(2-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13204689.png)



![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride](/img/structure/B13204737.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204744.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13204746.png)

![1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane](/img/structure/B13204751.png)


![3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13204788.png)
